molecular formula C6H3FN2O2 B141645 2-Fluoro-1,4-dinitrosobenzene CAS No. 153071-84-2

2-Fluoro-1,4-dinitrosobenzene

Cat. No. B141645
M. Wt: 154.1 g/mol
InChI Key: OCCUPROJVUMGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-1,4-dinitrosobenzene (FDNB) is a chemical compound that is widely used in scientific research applications. It is a nitroso compound that is used to label proteins and peptides for analysis. FDNB is a potent electrophile that reacts with amino groups in proteins and peptides, making it an ideal reagent for studying protein structure and function.

Mechanism Of Action

The mechanism of action of 2-Fluoro-1,4-dinitrosobenzene involves the formation of a covalent bond between the nitroso group of 2-Fluoro-1,4-dinitrosobenzene and the amino group of a protein or peptide. This covalent bond is stable and irreversible, making 2-Fluoro-1,4-dinitrosobenzene an effective labeling reagent. The reaction between 2-Fluoro-1,4-dinitrosobenzene and amino groups is also highly specific, allowing for the selective labeling of specific amino acids within a protein or peptide sequence.

Biochemical And Physiological Effects

2-Fluoro-1,4-dinitrosobenzene has no known biochemical or physiological effects on living organisms. It is a highly reactive compound that is used exclusively in vitro for scientific research applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Fluoro-1,4-dinitrosobenzene as a labeling reagent is its high specificity for amino groups. This allows for the selective labeling of specific amino acids within a protein or peptide sequence. 2-Fluoro-1,4-dinitrosobenzene is also a highly reactive compound, which means that labeling reactions can be carried out quickly and efficiently.
One of the main limitations of using 2-Fluoro-1,4-dinitrosobenzene is its potential for non-specific labeling. This can occur when 2-Fluoro-1,4-dinitrosobenzene reacts with amino acids other than the target amino acid, leading to the labeling of unintended sites within a protein or peptide sequence. Additionally, 2-Fluoro-1,4-dinitrosobenzene is a highly toxic compound that must be handled with care.

Future Directions

There are several future directions for the use of 2-Fluoro-1,4-dinitrosobenzene in scientific research. One potential application is the development of new labeling strategies that minimize non-specific labeling. Another potential direction is the use of 2-Fluoro-1,4-dinitrosobenzene in combination with other labeling reagents to achieve greater specificity and selectivity. Additionally, 2-Fluoro-1,4-dinitrosobenzene could be used in the development of new protein-based therapeutics, as it allows for the selective modification of specific amino acids within a protein sequence.

Synthesis Methods

2-Fluoro-1,4-dinitrosobenzene can be synthesized by the reaction of 2-fluoro-1,4-dinitrobenzene with sodium nitrite and hydrochloric acid. The reaction proceeds through the formation of a diazonium salt intermediate, which then reacts with nitrous acid to form 2-Fluoro-1,4-dinitrosobenzene. The yield of this reaction is typically high, and the purity of the resulting 2-Fluoro-1,4-dinitrosobenzene can be improved through recrystallization.

Scientific Research Applications

2-Fluoro-1,4-dinitrosobenzene is widely used in scientific research applications as a reagent for labeling proteins and peptides. It reacts with the amino groups in proteins and peptides, forming stable covalent bonds. This makes it an ideal reagent for studying protein structure and function, as well as for identifying specific amino acids within a protein or peptide sequence.

properties

CAS RN

153071-84-2

Product Name

2-Fluoro-1,4-dinitrosobenzene

Molecular Formula

C6H3FN2O2

Molecular Weight

154.1 g/mol

IUPAC Name

2-fluoro-1,4-dinitrosobenzene

InChI

InChI=1S/C6H3FN2O2/c7-5-3-4(8-10)1-2-6(5)9-11/h1-3H

InChI Key

OCCUPROJVUMGLZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=O)F)N=O

Canonical SMILES

C1=CC(=C(C=C1N=O)F)N=O

synonyms

Benzene, 2-fluoro-1,4-dinitroso- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.